1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a methylphenylmethyl group attached to a tetrahydropyrazine-dione core
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the Methylphenylmethyl Group: This step involves the alkylation of the tetrahydropyrazine core with a methylphenylmethyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with similar compounds such as:
1-(3-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea: This compound has a similar fluorophenyl group but differs in its core structure and functional groups.
1-(3-fluorophenyl)-3-methyl-2-thiourea: This compound also contains a fluorophenyl group but has a thiourea core instead of a tetrahydropyrazine-dione core.
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-13-4-2-5-14(10-13)12-20-8-9-21(18(23)17(20)22)16-7-3-6-15(19)11-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCAJWJKNTSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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